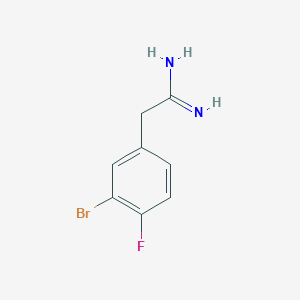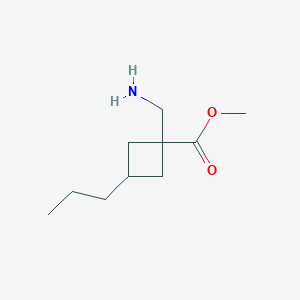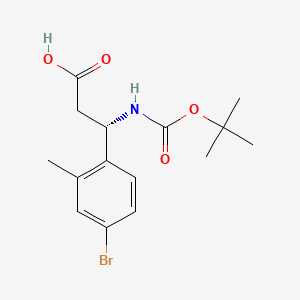
(S)-3-(4-Bromo-2-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylphenyl derivatives followed by the introduction of the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the coupling of the brominated intermediate with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, yielding dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aromatic compounds. Substitution reactions result in a variety of derivatives with different functional groups replacing the bromine atom.
科学研究应用
(3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The brominated aromatic ring and the tert-butoxycarbonyl-protected amino group allow the compound to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- (3S)-3-(4-chloro-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-fluoro-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(4-iodo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-(4-bromo-2-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.
属性
分子式 |
C15H20BrNO4 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC 名称 |
(3S)-3-(4-bromo-2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-7-10(16)5-6-11(9)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI 键 |
AXEJBYUEDVJICP-LBPRGKRZSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Br)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)

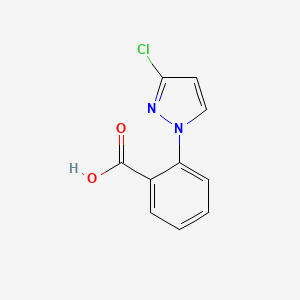
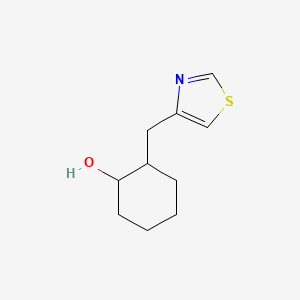
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)
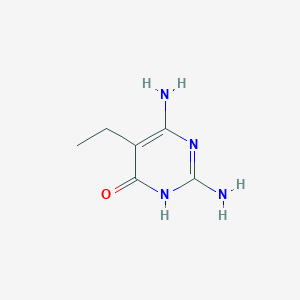
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)

